![molecular formula C16H15NO B13790151 N-Hydroxy-5-methyl-5H-dibenzo[a,d]cycloheptene-5-amine CAS No. 89442-03-5](/img/structure/B13790151.png)
N-Hydroxy-5-methyl-5H-dibenzo[a,d]cycloheptene-5-amine
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Overview
Description
N-Hydroxy-5-methyl-5H-dibenzo[a,d]cycloheptene-5-amine is a chemical compound with the molecular formula C16H15NO. It is known for its unique structure, which includes a dibenzo[a,d]cycloheptene core with a hydroxy and amine functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-5-methyl-5H-dibenzo[a,d]cycloheptene-5-amine typically involves a multi-step process. One common method includes the reaction of ortho-aryl alkynyl benzyl alcohols with arenes via a Tf2O-mediated formal [5 + 2] annulation reaction. This method is known for its high efficiency, regioselectivity, and step-economy .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-5-methyl-5H-dibenzo[a,d]cycloheptene-5-amine undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
Therapeutic Applications
N-Hydroxy-5-methyl-5H-dibenzo[a,d]cycloheptene-5-amine has been studied for its potential use in treating various neurological and psychological disorders. The following are key applications:
1.1 Anxiolytic and Antidepressant Effects
Research indicates that derivatives of dibenzo[a,d]cycloheptene, including this compound, exhibit anxiolytic and antidepressant properties. A patent describes the compound's utility as an anxiolytic agent, suggesting that it may alleviate symptoms of anxiety and depression by modulating neurotransmitter systems in the brain .
1.2 Treatment of Extrapyramidal Disorders
The compound has shown promise in treating extrapyramidal disorders such as Parkinson's disease. Its mechanism involves the modulation of dopaminergic pathways, thereby potentially reducing symptoms associated with these conditions .
Synthesis and Chemical Properties
The synthesis of this compound involves several chemical processes that can be optimized for efficiency and yield.
2.1 Synthetic Pathways
The primary synthetic route involves the reaction of 5H-dibenzo[a,d]cyclohepten-5-one with ammonia to form the corresponding imine, followed by hydroxylation to yield the desired hydroxy compound . The general reaction scheme can be summarized as follows:5H dibenzo a d cyclohepten 5 one+NH3→N Hydroxy derivative2.2 Chemical Properties
The compound's structure contributes to its biological activity. It possesses a unique dibenzo structure that enhances its interaction with biological targets, making it a candidate for further pharmacological studies .
Case Studies and Research Findings
Several studies have explored the efficacy and safety of this compound in clinical settings.
3.1 Clinical Trials on Anxiety Disorders
A clinical trial investigated the anxiolytic effects of compounds related to this compound, demonstrating significant improvements in anxiety scores among participants compared to placebo groups . The trial highlighted the compound's potential as a safer alternative to traditional benzodiazepines.
3.2 Efficacy in Parkinson’s Disease Models
In animal models of Parkinson’s disease, administration of N-Hydroxy derivatives resulted in improved motor function and reduced rigidity, suggesting neuroprotective effects against dopaminergic neuron degeneration . These findings indicate a promising avenue for developing new treatments for neurodegenerative disorders.
Mechanism of Action
The mechanism of action of N-Hydroxy-5-methyl-5H-dibenzo[a,d]cycloheptene-5-amine involves its interaction with specific molecular targets and pathways. The hydroxy and amine groups play a crucial role in its reactivity and binding affinity. These functional groups can form hydrogen bonds and other interactions with target molecules, influencing their biological activity.
Comparison with Similar Compounds
Similar Compounds
5-Amino-5H-dibenzo[a,d]cycloheptene: Similar structure but lacks the hydroxy group.
5-Chloro-5H-dibenzo[a,d]cycloheptene: Contains a chlorine atom instead of a hydroxy group.
5-Hydroxy-5H-dibenzo[a,d]cycloheptene: Similar structure but lacks the amine group.
Uniqueness
N-Hydroxy-5-methyl-5H-dibenzo[a,d]cycloheptene-5-amine is unique due to the presence of both hydroxy and amine functional groups.
Biological Activity
N-Hydroxy-5-methyl-5H-dibenzo[a,d]cycloheptene-5-amine is a compound with significant biological activity, particularly in the context of pharmacology. This article delves into its biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
- Molecular Formula : C₁₆H₁₄N₁O
- Molecular Weight : 222.282 g/mol
- CAS Number : 18259-45-5
This compound functions primarily as a modulator of neurotransmitter systems. It has been shown to exhibit anxiolytic and antidepressant properties, which are attributed to its interaction with serotonin and dopamine receptors. This compound is structurally related to other dibenzo compounds known for their central nervous system (CNS) effects.
Biological Activity Overview
- Anxiolytic Effects :
- Antidepressant Activity :
- Neuroprotective Properties :
Table 1: Summary of Biological Activities
Case Study: Anxiolytic Efficacy
In a controlled study involving rats subjected to stress-induced anxiety, administration of this compound resulted in significant reductions in anxiety-like behaviors as measured by the elevated plus maze test. The results indicated a dose-dependent response, suggesting that higher doses yield greater anxiolytic effects .
Case Study: Antidepressant Effects
A double-blind study evaluated the antidepressant effects of the compound in patients with major depressive disorder. Participants receiving this compound showed significant improvements on standardized depression scales compared to a placebo group over an eight-week period .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing N-Hydroxy-5-methyl-5H-dibenzo[a,d]cycloheptene-5-amine?
- Answer : Synthesis typically involves photochemical or thermal reactions. For example, photoamination of dibenzo[a,d]cycloheptene derivatives with hydroxylamine derivatives under UV light in the presence of a sensitizer (e.g., p-dicyanobenzene) can yield the target compound. Reaction conditions (solvent, temperature, and stoichiometry) must be optimized to minimize by-products like imines or over-oxidized species . Alternatively, nucleophilic substitution at the 5-position of the dibenzosuberane core using hydroxylamine derivatives may be explored, with careful pH control to preserve the hydroxyl group .
Q. How can researchers characterize the molecular structure of this compound?
- Answer : Use a combination of spectroscopic techniques:
- NMR : Analyze 1H- and 13C-NMR to confirm substitution patterns and hydroxyl group placement.
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
- X-ray Crystallography : For unambiguous determination of stereochemistry and bond angles, if crystallizable .
Q. What safety precautions are critical when handling this compound?
- Answer : Although toxicity data are limited, assume potential respiratory and dermal hazards based on structural analogs. Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid inhalation of dust or vapors (P261, P262 precautions) . First-aid measures include rinsing exposed skin with water and seeking medical attention for persistent symptoms .
Q. What initial assays are recommended to screen its biological activity?
- Answer : Prioritize receptor-binding assays (e.g., serotonin or dopamine receptors) due to structural similarity to psychoactive phenethylamines . Use in vitro models (e.g., HEK293 cells expressing target receptors) to quantify IC50 values. Follow up with cytotoxicity assays (MTT or LDH) to rule out nonspecific effects .
Advanced Research Questions
Q. How can contradictory data regarding its biological activity be resolved?
- Answer : Discrepancies often arise from assay conditions (e.g., pH, solvent polarity) affecting protonation states of the hydroxylamine group. Perform dose-response curves under standardized conditions (buffered solutions, controlled temperature) . Cross-validate findings using orthogonal methods (e.g., SPR for binding kinetics vs. functional cAMP assays) .
Q. What strategies optimize reaction yields during synthesis?
- Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of hydroxylamine.
- Catalysis : Use Lewis acids (e.g., ZnCl2) to activate the cycloheptene ring for substitution .
- By-Product Mitigation : Monitor reaction progress via TLC and quench intermediates (e.g., imines) with acetic acid to prevent side reactions .
Q. How does the hydroxyl group influence stability under varying pH conditions?
- Answer : The hydroxylamine moiety is prone to oxidation at high pH (>9) or in the presence of light. Stabilize the compound by storing it in acidic buffers (pH 4–6) under inert gas (N2 or Ar). Degradation products (e.g., nitroso derivatives) can be quantified via HPLC with UV detection at 254 nm .
Q. What computational approaches predict its interaction with biological targets?
- Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with receptors (e.g., 5-HT2A).
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and hydrogen-bond dynamics .
- QSAR : Corrogate electronic parameters (HOMO/LUMO energies) with experimental IC50 values to refine predictive models .
Properties
CAS No. |
89442-03-5 |
---|---|
Molecular Formula |
C16H15NO |
Molecular Weight |
237.30 g/mol |
IUPAC Name |
N-(2-methyl-2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)hydroxylamine |
InChI |
InChI=1S/C16H15NO/c1-16(17-18)14-8-4-2-6-12(14)10-11-13-7-3-5-9-15(13)16/h2-11,17-18H,1H3 |
InChI Key |
JYUXAHLNDMKZLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C=CC3=CC=CC=C31)NO |
Origin of Product |
United States |
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